N-(cyclopropylmethyl)-3-Pyridinemethanamine
Description
N-(cyclopropylmethyl)-3-Pyridinemethanamine (CAS: 474448-88-9) is a secondary amine derivative featuring a pyridine ring substituted at the 3-position with a methylamine group, which is further modified by a cyclopropylmethyl substituent. Its molecular formula is C₁₀H₁₄N₂ (molecular weight: 162.23 g/mol). This compound is structurally characterized by the combination of a planar pyridine ring and a strained cyclopropane moiety, which may influence its electronic properties and biological interactions .
Properties
IUPAC Name |
1-cyclopropyl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(7-11-5-1)8-12-6-9-3-4-9/h1-2,5,7,9,12H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXIFTPVQAZEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-Pyridinemethanamine typically involves the reaction of 3-pyridinemethanamine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-pyridinemethanamine reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-Pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-3-Pyridinemethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of amine-containing compounds with biological receptors and enzymes
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-Pyridinemethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, potentially leading to increased biological activity. The pyridine ring may also participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities:
Physicochemical Properties
- Lipophilicity: The cyclopropylmethyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane permeability.
- Polarity : The trihydrochloride salt in ’s compound increases polarity, improving solubility but limiting blood-brain barrier penetration compared to the neutral target compound .
Pharmacological Activity
- Sigma Receptor Modulation : A related cyclopropylmethyl-containing compound, (1-(cyclopropylmethyl)-4-fluorophenylpiperidine), acts as a sigma-1 antagonist, inhibiting dopamine release in striatal slices . This suggests that the target compound may share sigma receptor affinity.
- Chlorinated Analogs : The 6-chloro derivative () may exhibit enhanced receptor binding due to halogen interactions, as seen in acetamiprid metabolites targeting insect nicotinic receptors .
Biological Activity
N-(cyclopropylmethyl)-3-Pyridinemethanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group attached to a pyridine ring. The structural characteristics contribute to its biological activity by enhancing binding affinity to various molecular targets.
The compound's mechanism of action primarily involves interactions with neurotransmitter receptors and enzymes. The cyclopropylmethyl group enhances binding affinity, while the pyridine ring may engage in π-π interactions with aromatic residues in target proteins, stabilizing the compound-target complex.
1. Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a pyridine nucleus, including this compound, demonstrated varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 25 µg/mL |
| This compound | E. coli ATCC 8739 | 20 µg/mL |
2. Anti-Cancer Properties
Another significant area of investigation is the anti-cancer potential of this compound. A study on aminated (cyclopropylmethyl)phosphonates demonstrated promising anti-pancreatic cancer activity at low micromolar concentrations. The incorporation of amine groups into the cyclopropyl framework notably enhanced the anti-cancer efficacy .
Table 2: Anti-Cancer Activity of Cyclopropyl Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Pancreatic Cancer | 45 |
| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Pancreatic Cancer | 30 |
Case Study 1: Anti-Inflammatory Effects
In a recent study evaluating various derivatives, this compound exhibited notable anti-inflammatory properties. Among tested compounds, it showed significant inhibition of inflammatory pathways, suggesting its potential therapeutic application in inflammatory diseases .
Case Study 2: In Vivo Evaluation
A comprehensive evaluation involving in vivo models demonstrated that this compound could effectively reduce tumor growth in pancreatic cancer models. The results indicated that the compound could be a viable candidate for further development in cancer therapy .
Q & A
Q. What are the best practices for optimizing the synthetic yield of N-(cyclopropylmethyl)-3-Pyridinemethanamine derivatives?
Methodological Answer:
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and purity during multi-step syntheses. For example, in the preparation of cyclopropylmethyl-containing benzamides, TLC confirmed intermediates with Rf values between 0.3–0.5 in ethyl acetate/hexane (3:7) .
- Condition Optimization : Adjust stoichiometry of reagents like triethylamine (Et3N) to improve nucleophilic substitution efficiency. A 1.2:1 molar ratio of cyclopropylmethyl alcohol to aryl carbonyl chloride increased yields to 85% in analogous reactions .
- Purification : Employ column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 10–30% ethyl acetate in hexane) to isolate pure products.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- 1H-NMR Analysis : Key signals include:
- Cyclopropylmethyl protons as a multiplet at δ 0.5–1.2 ppm.
- Pyridinemethanamine CH2 groups as doublets near δ 3.5–4.0 ppm (coupling with adjacent NH).
- Aromatic protons in the pyridine ring (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ peaks matching theoretical molecular weights (e.g., C13H17N2: 201.1396).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of calculated values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, tert-butyl) at the pyridine 5-position to assess steric/electronic effects on receptor binding. For example, compound 22 (IC50 = 2.9 nM at CB2) incorporated a cyclopropylmethyl group to enhance lipophilicity and selectivity .
- Computational Modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT1A or CB2). Validate predictions with in vitro binding assays using radiolabeled ligands .
- Functional Assays : Measure cAMP inhibition (for GPCR targets) or kinase inhibition (IC50 values) in HEK293 cells transfected with human receptors.
Q. What methodologies are recommended to resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time). For example, discrepancies in CB2 receptor affinity may arise from variations in CHO vs. HEK293 cell models .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical or polymorphic differences.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
Q. How can metabolic stability and pharmacokinetic properties of this compound derivatives be evaluated?
Methodological Answer:
- Liver Microsome Assays : Incubate compounds (1–10 µM) with human or rat liver microsomes (0.5 mg/mL) for 30–60 minutes. Quantify remaining parent compound via LC-MS/MS. For example, compound 22 showed 85% stability in human microsomes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess cytochrome P450 interactions.
- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction (e.g., >90% binding correlates with prolonged half-life).
Q. What strategies can mitigate solubility challenges in in vivo studies of this compound derivatives?
Methodological Answer:
- Salt Formation : Convert free bases to hydrochloride salts (e.g., Sarizotan HCl increased aqueous solubility by 20-fold) .
- Co-Solvent Systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration.
- Prodrug Design : Introduce phosphate esters or PEGylated moieties at the amine group to enhance hydrophilicity .
Q. How can green chemistry principles be applied to the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .
- Catalytic Methods : Use Amberlyst-15 or enzyme catalysts (e.g., lipases) for acylations to reduce waste.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and energy consumption for cyclization steps .
Q. What analytical approaches are recommended for quantifying trace impurities in this compound batches?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient. Detect impurities at 254 nm (limit of quantification: 0.05%) .
- Headspace GC-MS : Screen for volatile byproducts (e.g., residual triethylamine) with a DB-5MS column (30 m × 0.25 mm).
- ICP-MS : Quantify heavy metal catalysts (e.g., Pd < 10 ppm) using collision/reaction cell modes.
Q. How can enantiomeric purity of chiral this compound derivatives be ensured?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/ethanol (80:20) at 1.0 mL/min. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
- Circular Dichroism (CD) : Compare CD spectra with authentic standards to confirm absolute configuration.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For powder handling, wear NIOSH-approved N95 respirators .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
